

What are the chemical and physical properties of cyclohexyl acetate?

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Compound of Interest

Compound Name: Cyclohexyl acetate

Cat. No.: B165965

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An In-depth Technical Guide to the Chemical and Physical Properties of **Cyclohexyl Acetate**

Introduction

Cyclohexyl acetate (CAS No. 622-45-7) is an organic compound classified as a carboxylic ester.^{[1][2]} It is synthesized from cyclohexanol and acetic acid.^{[2][3]} This colorless to pale yellow liquid is characterized by a pleasant, fruity odor reminiscent of amyl acetate.^{[1][2][4]} Due to its aroma, it is widely utilized as a fragrance and flavoring agent in perfumes, cosmetics, and food products.^{[2][5][6]} Additionally, its excellent solvency for a range of organic compounds makes it a valuable solvent in the production of resins, coatings, and adhesives.^{[2][5]}

Chemical and Physical Properties

Cyclohexyl acetate is a flammable liquid and its vapors can form explosive mixtures with air above its flash point of 58°C.^{[7][8]} It is slightly less dense than water and exhibits low solubility in water, but is miscible with common organic solvents like ethanol and ether.^{[1][2][9][10][11]}

General Properties and Identifiers

Property	Value
IUPAC Name	cyclohexyl acetate[1]
Synonyms	Acetic acid, cyclohexyl ester; Cyclohexanyl acetate[3][4][7]
CAS Number	622-45-7[11][12]
Molecular Formula	C ₈ H ₁₄ O ₂ [2][7]
Molecular Weight	142.20 g/mol [1][2][12][13]
Appearance	Colorless to pale yellow, oily liquid[1][2][5][6]
Odor	Fruity, sweet, reminiscent of amyl acetate[1][2][4][12]
InChI	InChI=1S/C8H14O2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3[1][12][13]
InChIKey	YYLLIJHXUHJATK-UHFFFAOYSA-N[1][12][13]
SMILES	CC(=O)OC1CCCCC1[1][12][13]

Physical Properties

Property	Value	Conditions
Boiling Point	172 - 177 °C[4][10][12][13]	@ 760 mmHg
Melting Point	-65 °C[4][7][14]	
Density	0.966 - 0.978 g/mL[4][12][13]	@ 20-25 °C
Refractive Index	1.436 - 1.443[4][12][13]	@ 20 °C
Solubility in Water	0.2 - 2 g/L (Slightly soluble)[1][7][10]	@ 20-25 °C
Solubility	Miscible with ethanol, ether, and other organic solvents[1][2][10][11][15]	
Vapor Pressure	1.12 - 11.0 mmHg[1][4][10]	@ 20-25 °C
Vapor Density	4.9 (Air = 1)[1][7]	
Flash Point	58 °C (136 °F)[4][7][9]	Closed Cup
Autoignition Temp.	330 - 335 °C (626 - 635 °F)[1][7]	
Viscosity	2.27 - 2.34 mm ² /s[7]	@ 20 °C
logP (o/w)	2.64[1][4]	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of cyclohexyl acetate.

Technique	Key Data Points
¹ H NMR	(400 MHz, CDCl ₃): δ 4.71-4.77 (m, 1H), 2.06 (s, 3H), 1.86-1.88 (m, 2H), 1.71-1.74 (m, 2H), 1.52-1.58 (m, 1H), 1.22-1.46 (m, 5H) ppm[16]
¹³ C NMR	(100 MHz, CDCl ₃): δ 171.0, 73.0, 31.7, 25.4, 23.8, 21.4 ppm[16]
FTIR	C=O stretch: ~1711-1720 cm ⁻¹ [17]
Mass Spec. (EI)	Top 5 Peaks (m/z): 43, 67, 82, 54, 55[1]

Chemical Reactivity and Stability

Cyclohexyl acetate is a stable compound under normal conditions.[18] It is classified as an ester and exhibits reactivity typical of this functional group.

- **Reactivity with Oxidants:** It reacts with strong oxidants, which can generate fire and explosion hazards.[7][8]
- **Hydrolysis:** Like other esters, it can undergo hydrolysis in the presence of strong acids or bases, breaking down into cyclohexanol and acetic acid.[3]
- **Reactivity with Acids:** Esters react with acids to liberate heat, along with the parent alcohol and acid. Strong oxidizing acids can cause a vigorous, exothermic reaction.[5][9]
- **Hazardous Decomposition:** When heated to decomposition, it may emit acrid smoke and irritating fumes.[1][5][8]

Experimental Protocols

Synthesis of Cyclohexyl Acetate via Fischer Esterification

The most common method for synthesizing **cyclohexyl acetate** is the Fischer esterification of cyclohexanol with acetic acid, using a strong acid catalyst.[2][19]

Materials and Equipment:

- Reactants: Cyclohexanol, Acetic Acid (or Acetic Anhydride)[2]
- Catalyst: Concentrated Sulfuric Acid[2][19]
- Solvents/Reagents: Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.[19]
- Equipment: Round-bottom flask, heating mantle, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.[19]

Procedure:

- Reaction Setup: In a round-bottom flask, combine cyclohexanol and acetic acid.[19]
- Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid. The reaction is exothermic.[19]
- Reaction: Heat the mixture to reflux and maintain for several hours. The progress can be monitored using Thin Layer Chromatography (TLC).[19][20]
- Work-up - Quenching: After cooling, carefully pour the reaction mixture into ice-cold water.[19]
- Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether.[19]
- Work-up - Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[19]
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.[19]
- Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure **cyclohexyl acetate**. [19]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified **cyclohexyl acetate** in a deuterated solvent, such as chloroform-d (CDCl_3), in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a high-frequency NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is typically used as an internal standard.[\[21\]](#)

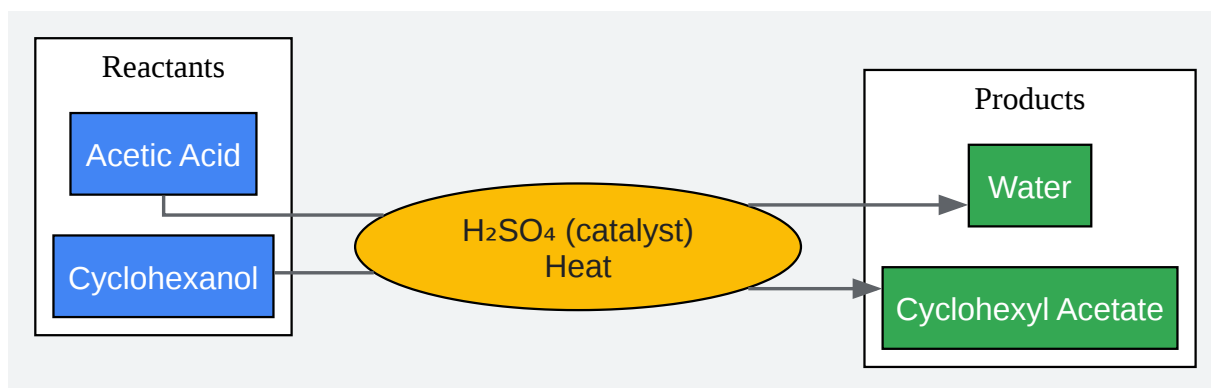
Infrared (IR) Spectroscopy:

- Sample Preparation: For a liquid sample like **cyclohexyl acetate**, a spectrum can be obtained by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.[\[17\]](#)
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[\[17\]](#)

Mass Spectrometry (MS):

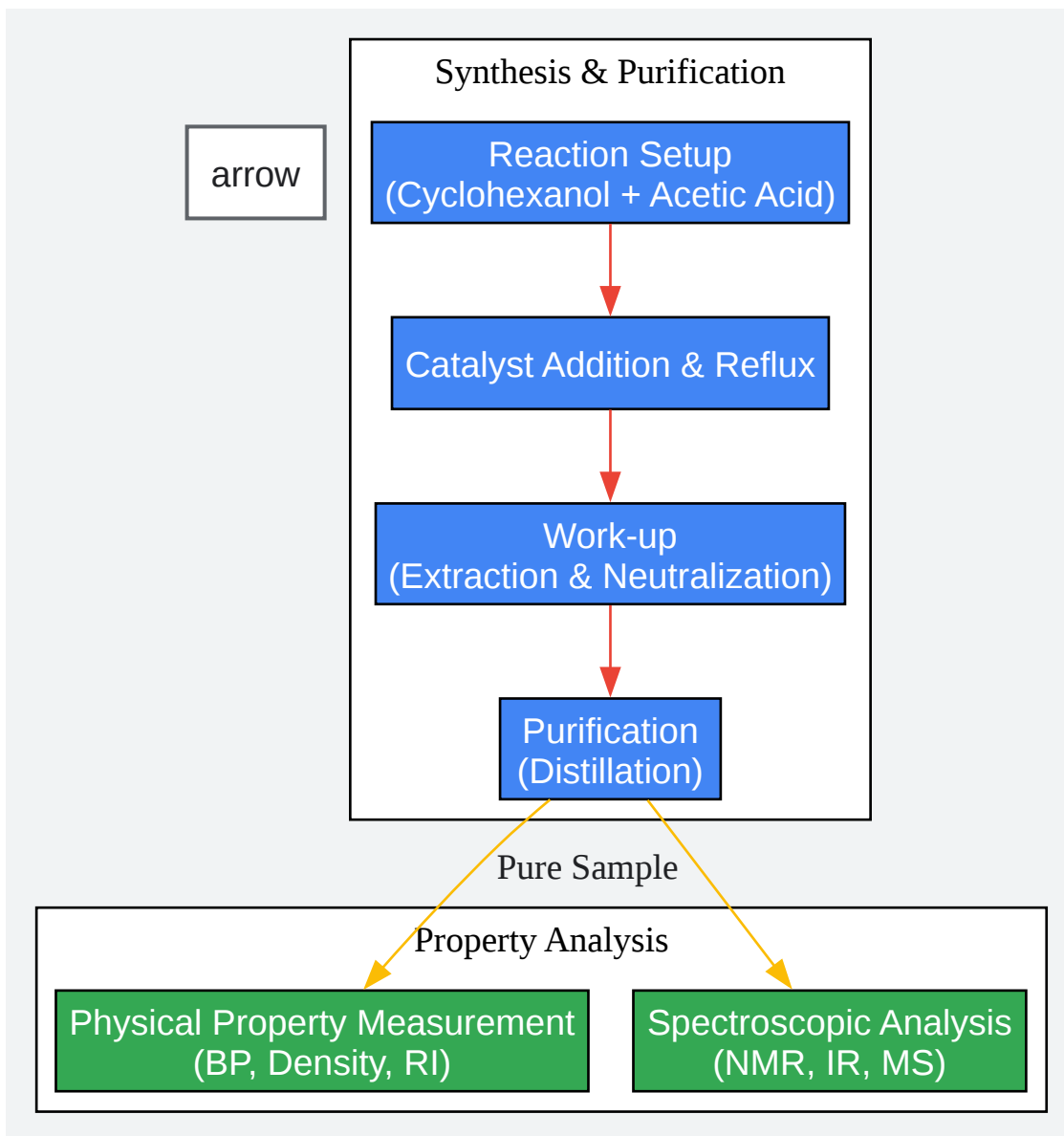
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation.
- Ionization: Use a method like Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecule.[\[17\]](#)
- Data Acquisition: The mass-to-charge ratios (m/z) of the resulting fragments are recorded to produce the mass spectrum.[\[17\]](#)

Mandatory Visualizations



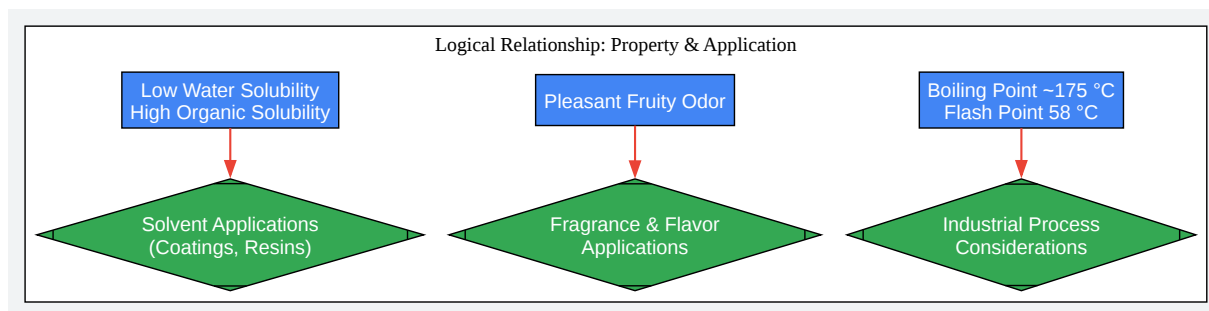
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Caption: Fischer esterification of cyclohexanol and acetic acid.



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Caption: General workflow for synthesis and analysis.



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Caption: Relationship between properties and applications.

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